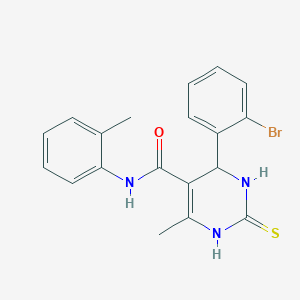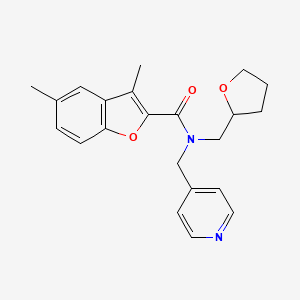![molecular formula C10H15O5P B5212196 dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate](/img/structure/B5212196.png)
dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate (DMMP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMMP is a colorless liquid that is soluble in most organic solvents and has a characteristic fruity odor.
Scientific Research Applications
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has a wide range of applications in scientific research. It is commonly used as a surrogate for nerve agents such as sarin and soman in the development and testing of chemical sensors and detectors. dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate can also be used as a model compound for studying the adsorption and desorption of chemical warfare agents on various surfaces. In addition, dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has been used as a starting material for the synthesis of various organophosphorus compounds, which have potential applications in medicine and agriculture.
Mechanism of Action
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate is an organophosphorus compound that inhibits the activity of acetylcholinesterase (AChE), an enzyme that plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. By inhibiting AChE, dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate causes an accumulation of acetylcholine in the synapses, leading to overstimulation of the nervous system and ultimately causing paralysis and death.
Biochemical and Physiological Effects:
dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has been shown to cause a wide range of biochemical and physiological effects in animals and humans. Ingestion or inhalation of dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate can cause symptoms such as nausea, vomiting, diarrhea, sweating, difficulty breathing, and muscle twitching. In severe cases, dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate exposure can lead to convulsions, coma, and death. Long-term exposure to low levels of dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has been associated with neurological damage and cognitive impairment.
Advantages and Limitations for Lab Experiments
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate is a useful tool for studying the adsorption and desorption of chemical warfare agents on various surfaces. It is also a commonly used surrogate for nerve agents in the development and testing of chemical sensors and detectors. However, dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate has some limitations in lab experiments. For example, it does not accurately mimic the toxicity and persistence of real nerve agents, and it may not be effective in detecting certain types of chemical warfare agents.
Future Directions
There are several future directions for research on dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate. One area of interest is the development of more effective chemical sensors and detectors that can accurately detect a wider range of chemical warfare agents. Another area of research is the development of new organophosphorus compounds with potential applications in medicine and agriculture. Finally, there is a need for more research on the long-term effects of low-level dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate exposure on human health.
Synthesis Methods
Dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate can be synthesized by reacting 5-acetyl-2-methylfuran with dimethyl phosphite in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction takes place at a temperature of around 80-100°C and produces dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate as the main product. The purity of dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate can be improved by distillation or recrystallization.
properties
IUPAC Name |
1-[4-(dimethoxyphosphorylmethyl)-5-methylfuran-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O5P/c1-7(11)10-5-9(8(2)15-10)6-16(12,13-3)14-4/h5H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBXIDXQXNMALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)C)CP(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)


![1-{2-[(2,5-dimethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5212134.png)
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5212141.png)
![4-[5-(mesityloxy)pentyl]morpholine](/img/structure/B5212158.png)
![(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine](/img/structure/B5212189.png)
![1-(4-chlorobenzyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5212204.png)
![3-[(diethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride](/img/structure/B5212208.png)
![10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5212211.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212216.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B5212223.png)
